molecular formula C15H32N2O B14512855 3-(Diethylamino)-N,N-diethylheptanamide CAS No. 62682-88-6

3-(Diethylamino)-N,N-diethylheptanamide

Cat. No.: B14512855
CAS No.: 62682-88-6
M. Wt: 256.43 g/mol
InChI Key: JLEDPKJTTNCCSE-UHFFFAOYSA-N
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Description

3-(Diethylamino)-N,N-diethylheptanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group attached to a heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-N,N-diethylheptanamide typically involves the reaction of heptanoic acid with diethylamine under specific conditions. One common method is the amidation reaction, where heptanoic acid is reacted with diethylamine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion to the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-N,N-diethylheptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

3-(Diethylamino)-N,N-diethylheptanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-N,N-diethylheptanamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)-N,N-dimethylheptanamide
  • 3-(Diethylamino)-N,N-diethylpentanamide
  • 3-(Diethylamino)-N,N-diethylhexanamide

Uniqueness

3-(Diethylamino)-N,N-diethylheptanamide is unique due to its specific heptanamide backbone and the presence of the diethylamino group. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

62682-88-6

Molecular Formula

C15H32N2O

Molecular Weight

256.43 g/mol

IUPAC Name

3-(diethylamino)-N,N-diethylheptanamide

InChI

InChI=1S/C15H32N2O/c1-6-11-12-14(16(7-2)8-3)13-15(18)17(9-4)10-5/h14H,6-13H2,1-5H3

InChI Key

JLEDPKJTTNCCSE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)N(CC)CC)N(CC)CC

Origin of Product

United States

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